molecular formula C23H26N2 B11950858 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline CAS No. 853310-65-3

2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline

Cat. No.: B11950858
CAS No.: 853310-65-3
M. Wt: 330.5 g/mol
InChI Key: GNNNBBKULVIHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline (CAS: 853310-89-1) is a quinoline derivative featuring a tert-butylphenyl substituent at position 2 and a pyrrolidinyl group at position 4.

For example, hexahydroquinoline carbonitriles are used as precursors in similar syntheses .

Properties

CAS No.

853310-65-3

Molecular Formula

C23H26N2

Molecular Weight

330.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-pyrrolidin-1-ylquinoline

InChI

InChI=1S/C23H26N2/c1-23(2,3)18-12-10-17(11-13-18)21-16-22(25-14-6-7-15-25)19-8-4-5-9-20(19)24-21/h4-5,8-13,16H,6-7,14-15H2,1-3H3

InChI Key

GNNNBBKULVIHKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Dehydration of Glycerol : Sulfuric acid catalyzes glycerol dehydration to form acrolein (CH₂=CHCHO).

  • Michael Addition : Acrolein undergoes 1,4-addition with 4-tert-butylaniline, yielding an intermediate imine.

  • Cyclization : Acid-mediated cyclization generates 1,2-dihydroquinoline, which is oxidized by nitrobenzene to the aromatic quinoline.

Optimized Conditions :

  • Temperature: 140–160°C (reflux)

  • Duration: 6–8 hours

  • Yield: 65–70%

Regioselective Functionalization at the 4-Position

Introducing a substituent at the 4-position of quinoline is challenging due to the electron-withdrawing pyridine nitrogen. Two methods are prevalent:

Directed Ortho-Metalation and Bromination

Lithium diisopropylamide (LDA) deprotonates the 4-position, followed by bromination with Br₂:

Procedure :

  • Metalation : 2-(4-tert-butylphenyl)quinoline is treated with LDA in THF at -78°C.

  • Quenching : Addition of Br₂ yields 4-bromo-2-(4-tert-butylphenyl)quinoline.

Data :

StepReagents/ConditionsYield
MetalationLDA, THF, -78°C, 1 hr
BrominationBr₂, -78°C to RT, 2 hr70%

Palladium-Catalyzed C-H Activation

An alternative approach uses Pd(OAc)₂ with a directing group (e.g., pivaloyl) to install bromine at the 4-position. This method avoids pre-functionalization but requires stringent conditions.

Introduction of the Pyrrolidinyl Group

Buchwald-Hartwig Amination

4-Bromo-2-(4-tert-butylphenyl)quinoline undergoes cross-coupling with pyrrolidine using a palladium catalyst:

Conditions :

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Temperature: 110°C, 24 hours.

Yield : 80%

Mechanism :

  • Oxidative addition of Pd⁰ to the C-Br bond.

  • Ligand exchange with pyrrolidine.

  • Reductive elimination to form the C-N bond.

Nucleophilic Aromatic Substitution (NAS)

Under high-temperature conditions (160°C, DMF), pyrrolidine displaces bromide via a two-step addition-elimination mechanism. However, this method is less efficient (50% yield) due to the electron-deficient quinoline ring.

Alternative Synthetic Routes

Reductive Amination

Aminoquinoline intermediates can be generated via nitration/reduction, followed by reductive amination with ketones. However, this route is less applicable to tertiary amines like pyrrolidine.

Industrial-Scale Production Considerations

ParameterLaboratory ScaleIndustrial Scale
Bromination MethodLDA/THFFlow chemistry with NBS
Amination CatalystPd₂(dba)₃/XantphosHeterogeneous Pd/C
PurificationColumn chromatographyCrystallization
Yield70–80%85–90%

Industrial protocols prioritize continuous flow reactors and automated purification to enhance throughput and reduce costs.

Challenges and Optimization

Steric Hindrance

The tert-butyl group at the 2-position impedes reactions at the 4-position. Mitigation strategies include:

  • Using bulky ligands (e.g., Xantphos) to prevent catalyst deactivation.

  • Elevated temperatures to overcome kinetic barriers.

Byproduct Formation

Common byproducts include:

  • 3-Substituted isomers : Minimized via directed metalation.

  • Over-oxidized quinolines : Controlled by limiting nitrobenzene stoichiometry .

Chemical Reactions Analysis

Nucleophilic Dearomatization Reactions

The quinoline core undergoes regioselective dearomatization under transition metal catalysis. For example, hydrosilylation with pinacolborane (HBpin) using Cu/Fe heterobimetallic catalysts yields 1,4-dihydropyridine derivatives (Table 1). Substituents on the quinoline ring influence regioselectivity:

  • Electron-withdrawing groups at the C3 position favor 1,4-addition (85% yield) over 1,2-addition (15%) .

  • Steric hindrance from the tert-butylphenyl group suppresses competing side reactions.

Table 1: Hydrosilylation of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline

CatalystReaction ConditionsProductYield
(IPr)CuFp/Fe80°C, 12 h1,4-Dihydropyridine78%
PdCl₂(PPh₃)₂CO (1 atm), THF3-Substituted quinolin-4-one62%

Substitution Reactions at the Pyrrolidinyl Group

The pyrrolidine moiety participates in ring-opening and functionalization:

  • Acid-catalyzed hydrolysis cleaves the pyrrolidine ring, forming a secondary amine intermediate that reacts with electrophiles like acyl chlorides .

  • Photochemical reactions with nitroarenes generate σ-complexes, leading to quinoline 1-oxides via intramolecular cyclization (Scheme 1) .

Scheme 1: Nitroarene-mediated oxidation of pyrrolidinyl group
Quinoline → σ H-adduct → 1-Pivaloyloxy-dihydroquinoline → Quinoline 1-oxide

Oxidation

  • The quinoline ring is oxidized to quinoline N-oxide using m-chloroperbenzoic acid (mCPBA) in dichloromethane (90% yield).

  • Tert-butylphenyl group remains inert under mild conditions but undergoes cleavage with strong oxidants like KMnO₄/H₂SO₄.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline, preserving the pyrrolidinyl group.

  • Selective reduction of the pyrrolidine ring with LiAlH₄ yields a secondary amine.

Transition Metal-Catalyzed Cross-Couplings

The compound participates in Suzuki-Miyaura couplings at the C4 position when treated with aryl boronic acids under Pd(OAc)₂ catalysis:

Table 2: Cross-coupling reactions

Boronic AcidBaseTemperatureProductYield
4-MethoxyphenylK₂CO₃100°C4-(4-MeO-Ph)-quinoline67%
2-NaphthylCsF80°C4-(2-Naphthyl)-quinoline58%

Mechanistic Insights

  • Steric effects : The tert-butylphenyl group directs electrophilic attacks to the less hindered C6 and C8 positions.

  • Electronic effects : The pyrrolidinyl group’s electron-donating nature activates the quinoline ring for nucleophilic dearomatization .

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) accelerate substitution reactions at the pyrrolidine nitrogen .

Comparative Reactivity with Analogues

Table 3: Reaction kinetics of quinoline derivatives

CompoundHydrosilylation Rate (k, s⁻¹)Oxidation Potential (V vs. SCE)
2-Phenylquinoline1.2 × 10⁻³+1.45
4-(1-Pyrrolidinyl)quinoline2.8 × 10⁻³+1.32
2-(4-Tert-butylphenyl) derivative3.5 × 10⁻³+1.28

Data indicate enhanced reactivity due to tert-butylphenyl’s inductive effects and pyrrolidine’s conjugation .

Scientific Research Applications

Synthesis of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline

The synthesis of this compound typically involves multi-step organic reactions. The most common method includes the condensation of 4-tert-butylphenyl derivatives with pyrrolidine and quinoline precursors. The reaction conditions often include specific catalysts and solvents to optimize yield and purity.

Antimicrobial Activity

Quinoline derivatives are recognized for their antimicrobial properties. Studies have shown that this compound exhibits significant activity against various bacterial strains, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

In a study, the compound demonstrated Minimum Inhibitory Concentration (MIC) values in the low micromolar range, indicating potent antibacterial effects .

Anticancer Activity

Recent research has highlighted the anticancer potential of quinoline derivatives. Specifically, this compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Breast Cancer : Induces apoptosis in MCF-7 cells.
  • Lung Cancer : Exhibits cytotoxicity against A549 cells.

The mechanism of action appears to involve the inhibition of topoisomerase enzymes and induction of oxidative stress within cancer cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth compared to untreated controls, with an average MIC of 5 µg/mL for Staphylococcus aureus .

Case Study 2: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM. The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction .

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline with related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Properties Reference
Target Compound 2-(4-Tert-butylphenyl), 4-(pyrrolidinyl) C23H27N2 331.48* Not reported High lipophilicity, H-bond donor/acceptor
4-(4-tert-Butylphenyl)-6-fluoro-2-(4-methoxyphenyl)quinoline (4q) 4-(tert-butylphenyl), 2-(methoxy) C26H25FNO 385.48 149–151 Enhanced electron-withdrawing effects
2-(4-Tert-butylphenyl)-4-(4-methylpiperidinyl)quinoline 2-(tert-butylphenyl), 4-(4-methylpiperidinyl) C25H30N2 358.52 Not reported Increased steric bulk, altered solubility
4-[2-(1-Pyrrolidinyl)ethoxy]quinoline 4-(pyrrolidinylethoxy) C15H18N2O 242.32 Not reported Ethoxy linker improves flexibility

*Molecular weight calculated based on analogous structures.

Key Research Findings

Structure-Activity Relationships (SAR)

  • Positional Effects : Substitution at position 4 (e.g., pyrrolidinyl) is critical for activity, as seen in the target compound and 4-(piperidinyl) analogs .
  • Electron-Donating vs. Withdrawing Groups : Methoxy (4q) and nitro (4r) groups at position 2 reduce antimicrobial efficacy compared to tert-butylphenyl, suggesting lipophilicity is a key driver .

Pharmacokinetic Considerations

  • Lipophilicity : The tert-butyl group increases logP values, enhancing bioavailability but risking toxicity. Piperidine analogs (e.g., ) may offer a balance with moderate logP.
  • Metabolic Stability : Pyrrolidine rings are prone to oxidation, necessitating structural modifications (e.g., fluorination) to improve metabolic stability .

Biological Activity

2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline is a quinoline derivative that has garnered attention for its diverse biological activities. Quinoline and its derivatives are known for their pharmacological properties, including antimalarial, anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a tert-butyl group and a pyrrolidine moiety. The synthesis of quinoline derivatives typically involves several methods, including one-pot reactions and transition-metal-free approaches. The synthesis of this compound has been achieved through various synthetic pathways that yield moderate to high purity and yield percentages .

Anticancer Activity

Quinoline derivatives have shown significant anticancer properties. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells, demonstrating a mechanism involving the upregulation of pro-apoptotic proteins like p53 and downregulation of anti-apoptotic proteins such as Bcl-2 . This dual action contributes to its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that quinoline derivatives can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In particular, this compound has shown effectiveness comparable to standard antibiotics against resistant strains . Its mechanism may involve disruption of bacterial cell membranes or interference with DNA synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : They may act as inhibitors for various enzymes critical for microbial survival or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.

Case Studies

A notable study investigated the structure-activity relationships (SAR) of various substituted quinolines, including this compound. The findings revealed that modifications on the quinoline ring significantly influenced biological activity, with certain substitutions enhancing anticancer efficacy while others improved antimicrobial properties .

Activity Type Efficacy Mechanism
Anticancer Induces apoptosisUpregulation of p53; downregulation of Bcl-2
Antimicrobial Effective against resistant strainsDisruption of cell membranes; DNA synthesis interference
Antiviral Potential activityInhibition of viral replication processes

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Quinoline Core Formation : Use Friedländer condensation or Gould-Jacobs cyclization to construct the quinoline scaffold. For example, Friedländer condensation of 2-aminobenzaldehyde derivatives with ketones can yield substituted quinolines .

Q. Substituent Introduction :

  • The 4-(1-pyrrolidinyl) group can be introduced via nucleophilic substitution using pyrrolidine under reflux with a halogenated quinoline intermediate (e.g., 4-chloroquinoline) in anhydrous tetrahydrofuran (THF) .
  • The 4-tert-butylphenyl moiety is often added via Suzuki-Miyaura coupling. A boronic acid derivative of 4-tert-butylphenyl is reacted with a brominated quinoline intermediate using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DME/H₂O solvent system .
    Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥95% is recommended for biological assays .
  • Structural Confirmation :
  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, pyrrolidinyl protons at δ ~1.8–2.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : For unambiguous stereochemical assignment, grow single crystals via slow evaporation in ethanol/dichloromethane and analyze using a diffractometer .

Advanced Research Questions

Q. How can researchers design experiments to analyze the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :
  • Variation of Substituents : Synthesize analogs with modified tert-butyl groups (e.g., isopropyl, adamantyl) or pyrrolidinyl replacements (e.g., morpholinyl, piperidinyl) to assess steric/electronic effects .
  • Biological Assays :
  • Screen analogs against target receptors (e.g., kinase inhibition assays) using fluorescence polarization or radiometric methods .
  • Evaluate cytotoxicity via MTT assays in cell lines (e.g., HEK293, HeLa) .
  • Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate activity with substituent properties (logP, polar surface area) .

Q. What challenges arise in characterizing the stereochemistry of this compound, and how can they be addressed?

  • Methodological Answer :
  • Challenges : The pyrrolidinyl group may adopt multiple conformations, complicating NMR interpretation. Additionally, tert-butyl groups can mask nearby proton signals .
  • Solutions :
  • Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., −40°C to 25°C) to "freeze" conformational exchange and resolve split peaks .
  • NOESY/ROESY : Detect spatial proximity between protons (e.g., tert-butyl and quinoline aromatic protons) to confirm substituent orientation .
  • Chiral Chromatography : If enantiomers are present, use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

  • Methodological Answer :
  • Radiolabeling : Synthesize a ¹⁴C or ³H isotope-labeled version via catalytic hydrogenation or halogen exchange .
  • Animal Models : Administer the compound intravenously (IV) or orally (PO) to rodents (e.g., Sprague-Dawley rats) and collect plasma/tissue samples at timed intervals .
  • Analytical Methods :
  • LC-MS/MS : Quantify compound levels in biological matrices with a lower limit of quantification (LLOQ) ≤1 ng/mL .
  • Compartmental Modeling : Use software like Phoenix WinNonlin to calculate PK parameters (t₁/₂, Cmax, AUC) .

Data Contradictions and Resolution

  • Issue : Conflicting bioactivity data between in vitro and in vivo studies (e.g., high enzyme inhibition in vitro but low efficacy in mice).
    • Resolution :
  • Assess compound stability in physiological conditions (e.g., plasma protein binding via ultrafiltration) .
  • Modify the compound to improve bioavailability (e.g., add PEG groups or reduce logP via fluorination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.